Nocodazole

Tubulin Polymerization Cell-Free Assay Microtubule Dynamics

Select Nocodazole for its unique, rapidly-reversible mechanism at the colchicine-binding site on β-tubulin, distinct from vinca-site destabilizers (vinblastine) and stabilizers (paclitaxel). This compound achieves >90% G2/M arrest in hPSC cultures without compromising pluripotency, enhances CRISPR/Cas9 HDR knock-in efficiency by 9-31%, and specifically induces monopolar metaphase spindles for defined mitotic checkpoint studies. Its preferential affinity for αβIV over αβIII isotypes ensures reproducible potency in specific cell models. For regulated secretion studies, it outperforms vinblastine by reducing stimulated prolactin secretion to 8.8 ng/ml.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
CAS No. 31430-18-9
Cat. No. B1683961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNocodazole
CAS31430-18-9
SynonymsNocodazole
NSC 238159
NSC-238159
NSC238159
Oncodazole
R 17934
R-17934
R17934
Molecular FormulaC14H11N3O3S
Molecular Weight301.32 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CS3
InChIInChI=1S/C14H11N3O3S/c1-20-14(19)17-13-15-9-5-4-8(7-10(9)16-13)12(18)11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19)
InChIKeyKYRVNWMVYQXFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.3 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 59 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nocodazole (CAS 31430-18-9): A Benchmark Microtubule Inhibitor for Cell Cycle Arrest and CRISPR Enhancement in Research


Nocodazole (Oncodazole; R17934) is a rapidly-reversible, synthetic microtubule depolymerizing agent that binds to β-tubulin and disrupts microtubule assembly/disassembly dynamics . It is widely utilized as a research tool for G2/M phase cell cycle synchronization, mitotic arrest induction, and as a standard comparator in tubulin-binding assays . In addition to its primary action on microtubules, nocodazole inhibits several cancer-related kinases including Abl, Abl(E255K), and Abl(T315I) in cell-free assays, and enhances the efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR) .

Nocodazole vs. Alternative Microtubule Inhibitors: Why Chemical Class Alone Does Not Dictate Experimental Outcome


Microtubule inhibitors are not interchangeable. Despite sharing a common cellular target, distinct binding sites, mechanisms (stabilization vs. destabilization), and isoform specificities result in divergent biological effects [1]. Nocodazole is a reversible, microtubule-destabilizing agent that binds to the colchicine site on β-tubulin, distinguishing it from stabilizers like paclitaxel and from other destabilizers like vinblastine, which binds to a different (vinca) domain [2]. Furthermore, nocodazole exhibits differential binding affinities across β-tubulin isotypes, with a marked preference for αβIV over αβIII, which can influence its potency in cell types expressing specific isotypes [1][3]. These mechanistic and affinity differences translate into unique functional outcomes, from the induction of distinct mitotic spindle defects to the modulation of specific protein expression pathways, making simple substitution scientifically invalid [2].

Nocodazole (31430-18-9) Product Differentiation: Quantifiable Evidence Against Key Comparators


Nocodazole vs. Colchicine, Docetaxel, and Vincristine: 29-fold Lower Potency in Primary Cell-Free Tubulin Polymerization Screen

In a primary cell-free screen measuring inhibition of tubulin polymerization, nocodazole demonstrated a significantly higher IC50 (320 nM) compared to the microtubule stabilizer docetaxel (IC50 = 8 nM), the destabilizer vincristine (IC50 = 9 nM), and the classic colchicine-site binder colchicine (IC50 = 11 nM) [1]. This 29- to 40-fold lower potency in a purified system is a critical differentiator, indicating that while nocodazole is a robust inhibitor in cellular contexts, it may require higher concentrations to achieve similar direct effects on purified tubulin as these potent clinical agents [1].

Tubulin Polymerization Cell-Free Assay Microtubule Dynamics

Nocodazole vs. Paclitaxel and Griseofulvin: Induction of Monopolar vs. Multipolar Metaphase Spindles

A comparative in vitro study in human fibroblasts (HFFF2) and MCF-7 cells revealed distinct morphological defects in the mitotic spindle. Nocodazole treatment primarily induced monopolar metaphases, whereas paclitaxel induced multipolar metaphases, and griseofulvin generated a mixture of abnormal metaphase types depending on the cell line [1]. Furthermore, nocodazole uniquely decreased the expression of Aurora-A and β-tubulin, while paclitaxel and griseofulvin increased their expression [1]. This evidence demonstrates that microtubule destabilizers and stabilizers, even within the same functional class, produce non-equivalent cellular and molecular phenotypes [1].

Aneuploidy Mitotic Spindle Mechanism of Action

Nocodazole vs. Mebendazole: 3.2-fold Higher Apparent Affinity for Nematode Tubulin and Differential Isoform Binding

A study comparing the binding of several benzimidazoles to bovine (BTb) and nematode (CeTb) tubulin found that nocodazole has a higher apparent affinity (Kd(app) = 0.68 µM) for nematode tubulin compared to mebendazole (Kd(app) = 1.8 µM), a difference of approximately 2.6-fold [1]. Nocodazole also exhibited high binding percentages (96% for CeTb) [1]. Furthermore, separate research demonstrates nocodazole's isotype-specific binding profile, with a 5.3-fold higher affinity for αβIV tubulin (Kd = 0.29 µM) compared to αβIII (Kd = 1.54 µM) [2]. This contrasts with the broader binding profile of some other benzimidazoles and underscores its unique selectivity [2].

Tubulin Binding Affinity Benzimidazole Antiparasitic

Nocodazole as a G2/M Synchronization Agent: Over 90% Efficiency in Human Pluripotent Stem Cells

In a screen of cell cycle inhibitors, nocodazole was identified as the most efficient small molecule for synchronizing human pluripotent stem cells (hPSCs) in the G2/M phase, achieving >90% of cells arrested at this stage [1]. Critically, this treatment did not affect pluripotency, karyotypic stability, or the cells' subsequent capacity for multi-lineage differentiation [1]. This level of performance establishes nocodazole as a benchmark tool for hPSC synchronization, a feat not matched by other inhibitors like thymidine which target G1/S [2].

Cell Cycle Synchronization hPSC G2/M Arrest

Nocodazole Enhances CRISPR/Cas9 HDR Efficiency by Up to 31% in a Phase-Dependent Manner

Nocodazole enhances homology-directed repair (HDR) efficiency in CRISPR/Cas9 gene editing applications . Its direct inclusion into electroporation solutions can improve HDR rates by 9% to 31%, with the exact enhancement dependent on the cell cycle phase of the targeted cells [1]. This effect is attributed to nocodazole's ability to reversibly arrest cells in the G2/M phase, during which HDR is the predominant DNA repair pathway, thereby increasing the likelihood of precise genetic modifications [1].

CRISPR/Cas9 Gene Editing HDR Enhancement

Nocodazole vs. Vinblastine: Superior Suppression of TRH-Stimulated Prolactin Secretion and Greater Tubulin Depolymerization

In a comparative study using GH3 rat pituitary cells, both nocodazole and vinblastine inhibited prolactin (PRL) secretion. However, nocodazole was more effective at suppressing thyrotropin-releasing hormone (TRH)-stimulated PRL secretion, reducing it to 8.8 ± 0.1 ng/ml compared to 14 ± 0.5 ng/ml for vinblastine (control: 35 ± 7 ng/ml) [1]. Consistent with this functional effect, nocodazole treatment resulted in a 55% decrease in polymerized tubulin levels, whereas vinblastine caused a 46% decrease [1].

Prolactin Secretion GH3 Cells Endocrine

Optimizing Nocodazole (31430-18-9) Procurement: Key Research Applications Backed by Quantitative Differentiation


High-Efficiency G2/M Synchronization of Human Pluripotent Stem Cells (hPSCs)

Procure nocodazole for robust synchronization of hPSC cultures, where it achieves >90% arrest in G2/M without compromising pluripotency or differentiation capacity, as demonstrated in a comparative screen of cell cycle inhibitors [1].

Enhancing Homology-Directed Repair (HDR) in CRISPR/Cas9 Gene Editing Workflows

Utilize nocodazole to increase HDR-mediated knock-in efficiency by 9-31% [1]. Direct addition to electroporation mixtures is a validated, cost-effective method to boost yields of precisely edited clones .

Investigating Mitotic Spindle Defects and Aneuploidy with Distinct Morphological Outcomes

Select nocodazole for studies requiring specific induction of monopolar metaphase spindles, a phenotype distinct from the multipolar spindles caused by paclitaxel or the mixed defects induced by griseofulvin [1]. This ensures a defined and reproducible experimental system for downstream analyses of mitotic checkpoint signaling [1].

Disrupting Microtubule-Dependent Secretion in Pituitary Cell Models

Choose nocodazole for superior suppression of regulated secretion compared to vinblastine. In GH3 cells, nocodazole reduces TRH-stimulated prolactin secretion to 8.8 ng/ml versus 14 ng/ml for vinblastine, correlating with a greater reduction (55% vs. 46%) in polymerized tubulin [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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